molecular formula C24H30N4O3 B2587806 N1-(4-acetamidophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955773-84-9

N1-(4-acetamidophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2587806
CAS RN: 955773-84-9
M. Wt: 422.529
InChI Key: HZRWGVLXRPHBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-acetamidophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30N4O3 and its molecular weight is 422.529. The purity is usually 95%.
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Scientific Research Applications

Understanding Orexin Receptor Blockade

Research on compounds structurally related to N1-(4-acetamidophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has highlighted their role in modulating sleep through orexin receptor blockade. Specifically, the blockade of orexin-1 (OX1R) and orexin-2 (OX2R) receptors has been shown to have differential impacts on sleep-wake modulation. For instance, the selective antagonism of OX2R induces sleep by deactivating the histaminergic system, whereas simultaneous inhibition of OX1R diminishes the sleep-promoting effects mediated by OX2R blockade. This suggests a nuanced role of orexin receptors in sleep regulation, with potential implications for developing sleep aids or treating sleep disorders (Dugovic et al., 2009).

Role in Reward Processes

Another area of interest for compounds related to N1-(4-acetamidophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is their potential application in addressing drug addiction. Research has implicated the orexin 1 (OX1) receptor in reward processes, suggesting that OX1 antagonism could be a therapeutic approach to drug addiction. Structurally related compounds have demonstrated efficacy in attenuating the development of place preference for cocaine in rats, indicating their potential as treatments for addiction (Perrey et al., 2013).

Synthetic Methodologies

Studies have also focused on the synthesis of compounds with structural similarities, underscoring the chemical interest in such molecules for various pharmacological applications. New and practical synthetic routes have been explored for related compounds, highlighting the ongoing development in synthetic chemistry aimed at improving the accessibility of such molecules for further research and development (Wenpeng et al., 2014).

Dopamine Agonist Properties

The exploration of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, with structural relations to the compound , has revealed dopamine agonist properties. These findings suggest potential applications in treating conditions related to dopamine dysfunction, such as Parkinson's disease and certain mood disorders. The differential activity based on the alkyl group size indicates the importance of structural specificity in modulating biological activity (Jacob et al., 1981).

properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-3-14-28-15-4-5-19-16-18(6-11-22(19)28)12-13-25-23(30)24(31)27-21-9-7-20(8-10-21)26-17(2)29/h6-11,16H,3-5,12-15H2,1-2H3,(H,25,30)(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRWGVLXRPHBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-acetamidophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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